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Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B10829258 Get Quote

(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of Bromodomain-

containing protein 9 (BRD9). As a heterobifunctional molecule, it operates through the

Proteolysis Targeting Chimera (PROTAC) mechanism. Specifically, it is classified as a

Bifunctional Degradation Activating Compound (BiDAC™), which recruits the E3 ubiquitin

ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by

the proteasome.[1][2] This targeted protein degradation approach makes (S,R)-CFT8634 a

promising therapeutic candidate for cancers with a dependency on BRD9, such as synovial

sarcoma and SMARCB1-null tumors.[3][4]

This guide provides a comprehensive comparison of the selectivity profile of (S,R)-CFT8634
against other bromodomains, supported by experimental data.

Quantitative Selectivity Profile
(S,R)-CFT8634 demonstrates remarkable selectivity for BRD9 over other bromodomain-

containing proteins. The following table summarizes the degradation potency (DC50 - half-

maximal degradation concentration) and efficacy (Emax - maximum degradation) of CFT8634

against BRD9 and other bromodomains.
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Target
Bromodom
ain

DC50 Emax (%) Cell Line Assay Type Reference

BRD9 3 nM 4% HSSYII HiBiT Assay

BRD9 2.7 nM 5% Not Specified BRD9-HiBiT

BRD4 >10 µM 75% HSSYII HiBiT Assay

BRD7 Not Specified Not Specified HSSYII HiBiT Assay

Furthermore, a global proteomic analysis was conducted to assess the broader selectivity of

CFT8634. In the HSSYII synovial sarcoma cell line treated with 100 nM of CFT8634 for 4

hours, BRD9 was the only protein out of 9,013 quantified proteins to be significantly degraded,

underscoring its exceptional selectivity.

Experimental Protocols
The selectivity of (S,R)-CFT8634 was determined using state-of-the-art cellular and proteomic

assays. Below are the detailed methodologies for the key experiments cited.

HiBiT-Based Protein Degradation Assay
This assay quantifies the degradation of a target protein by measuring the luminescence of a

HiBiT tag fused to the protein of interest.

Objective: To determine the DC50 and Emax of (S,R)-CFT8634 for BRD9 and other

bromodomains.

Methodology:

Cell Line Engineering: A HiBiT peptide tag is genetically knocked into the endogenous locus

of the target bromodomain protein (e.g., BRD9, BRD4) in a suitable cell line (e.g., HSSYII).

This ensures that the tagged protein is expressed at physiological levels and is subject to

normal cellular regulation.

Cell Culture and Treatment: The engineered cells are seeded in multi-well plates and treated

with a serial dilution of (S,R)-CFT8634 for a specified duration (e.g., 2-24 hours).
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Lysis and Luminescence Detection: A lytic reagent containing the complementary LgBiT

protein and a luciferase substrate is added to the cells. The interaction between the HiBiT

tag on the target protein and the LgBiT protein reconstitutes a functional NanoLuc®

luciferase enzyme, generating a luminescent signal.

Data Analysis: The luminescence intensity, which is directly proportional to the amount of

HiBiT-tagged protein, is measured using a luminometer. The data is then normalized to a

vehicle-treated control to calculate the percentage of protein degradation. DC50 and Emax

values are determined by fitting the data to a dose-response curve.

Global Proteomic Analysis by Mass Spectrometry
This unbiased approach identifies and quantifies thousands of proteins in a cell to assess the

overall selectivity of a compound.

Objective: To evaluate the proteome-wide selectivity of (S,R)-CFT8634.

Methodology:

Cell Culture and Treatment: HSSYII cells are treated with a specific concentration of (S,R)-
CFT8634 (e.g., 100 nM) or a vehicle control for a defined period (e.g., 4 hours).

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein

mixture is then digested into smaller peptides using an enzyme such as trypsin.

Peptide Labeling and Fractionation (Optional but common): For quantitative analysis,

peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT). The

labeled peptides are then combined and fractionated to reduce sample complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is

separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments

them to determine their amino acid sequence.

Data Analysis: The acquired MS data is searched against a protein database to identify the

proteins present in the sample. The relative abundance of each protein in the (S,R)-
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CFT8634-treated sample is compared to the vehicle-treated sample to identify proteins that

have been significantly degraded.
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Caption: Workflow for assessing (S,R)-CFT8634 selectivity.

BRD9 Signaling and Mechanism of Action of (S,R)-
CFT8634
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BRD9 Signaling and (S,R)-CFT8634 Mechanism of Action
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Caption: BRD9 signaling and (S,R)-CFT8634's degradation mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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